

Comprehensive NMR Validation Guide: Lapiferine vs. Structural Alternatives

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Compound of Interest

Compound Name: Lapiferine
CAS No.: 86992-41-8
Cat. No.: B560010

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Executive Summary & Technical Scope

Lapiferine (Lapiferin) is a bioactive daucane-type sesquiterpene ester.^[1] Its structural complexity, characterized by multiple chiral centers and ester functionalities, makes it prone to misidentification with closely related isomers like Ferulenol or Jaeschkeanadiol.^[1]

This guide establishes a Self-Validating Protocol for distinguishing authentic **Lapiferine** from:

- Synthetic Racemates: Often present in non-stereoselective synthetic batches (showing signal doubling).^[1]
- Structural Isomers: Compounds with identical molecular weight (range) but distinct connectivity.^[1]
- Hydrolysis Degradants: Free alcohols resulting from ester cleavage.^[1]

Comparative Analysis: Lapiferine vs. Alternatives

The following table contrasts the NMR performance and spectral features of authentic **Lapiferine** against its common "alternatives" (impurities or analogs).

Table 1: Spectral Performance & Differentiation Matrix

Feature	Authentic Lapiferine (Natural)	Synthetic Racemate (Alternative)	Hydrolyzed Degradant (Impurity)
1H Line Shape	Sharp, distinct multiplets; clear coupling constants ().	Broadened signals or "split" peaks due to diastereomeric interactions in chiral solvents.[1]	Significant shift in the carbinol proton region (3.5–5.0 ppm).[1]
Ester Methyls	Distinct singlets at 2.0–2.2 ppm (Acetates).[1]	Overlapping or multiple singlets indicating mixed stereochemistry.[1]	Loss of specific acetate methyl signals; appearance of free acetic acid (if not removed).[1]
Olefinic Region	Diagnostic daucane double bond signals (5.0–6.5 ppm).[1]	Identical chemical shift, but integration ratios may fail due to isomeric overlap.[1]	Shifts upfield due to electronic changes after ester hydrolysis.[1]
13C Carbonyls	Distinct peaks at 170+ ppm.[1]	Splitting of carbonyl signals (approx.[1] 0.1 ppm diff).[1]	Loss of ester carbonyls; appearance of acid carbonyls.[1]
Stereo-Validation	Strong NOE correlations between H-5 and H-9 (specific to daucane folding).	Conflicting or weak NOE signals due to averaged populations.[1]	Altered NOE profile due to conformational relaxation.

Experimental Protocol: Self-Validating Workflow

To ensure Scientific Integrity, this protocol uses internal cross-referencing (1H integrals vs. 13C counts) to prevent false positives.

Phase 1: Sample Preparation[1]

- Solvent:

(Chloroform-d) is standard.[1] For resolution of overlapping methylene signals,

(Benzene-d6) is recommended as an alternative to induce anisotropic shifting.[1]

- Concentration: 5–10 mg in 0.6 mL solvent (for ¹³C sensitivity).
- Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Phase 2: Acquisition Parameters (600 MHz recommended)

- ¹H-NMR: 30° pulse angle, 64 scans, relaxation delay () > 2.0s to ensure accurate integration of methyl singlets.
- ¹³C-NMR: Power-gated decoupling, 1024+ scans.[1]
- NOESY: Mixing time () = 500ms.[1] Critical for validating the daucane skeleton stereochemistry.

Spectral Data Validation

The following data points are the "fingerprint" for **Lapiferine** validation. Deviations >0.2 ppm imply structural alteration or solvent effects.[1]

Table 2: ¹H-NMR Diagnostic Signals (600 MHz,)

Position	Type	Shift (ppm)	Multiplicity	(Hz)	Validation Logic
H-14	Methyl	0.85 - 0.95	Doublet	6.8	Diagnostic for daucane isopropyl group.[1]
H-15	Methyl	0.90 - 1.00	Doublet	6.8	Second isopropyl methyl; must integrate 3:3 with H-14.[1]
OAc	Methyl	2.05 - 2.15	Singlet	-	Acetate ester check.[1] Absence = Hydrolysis.[1]
H-5	Methine	2.40 - 2.60	Multiplet	-	Bridgehead proton; key for NOESY correlations.[1]
H-9	Methine	5.10 - 5.30	Doublet/Multiplet	-	Oxygenated methine (ester attachment site).[1]
Olefin	Vinyl	5.60 - 5.80	Broad Singlet	-	Characteristic ring double bond.[1]

Table 3: ¹³C-NMR Key Shifts ()

Carbon Type	Shift (ppm)	Interpretation
C=O (Ester)	170.0 - 172.0	Verifies ester functionality.
C=C (Quaternary)	135.0 - 145.0	Ring junction double bond.[1]
C=C (Methine)	120.0 - 130.0	Ring double bond.[1]
C-O (Methine)	70.0 - 80.0	Site of esterification.
C-Me (Isopropyl)	18.0 - 22.0	High-field signals confirming daucane skeleton.[1]

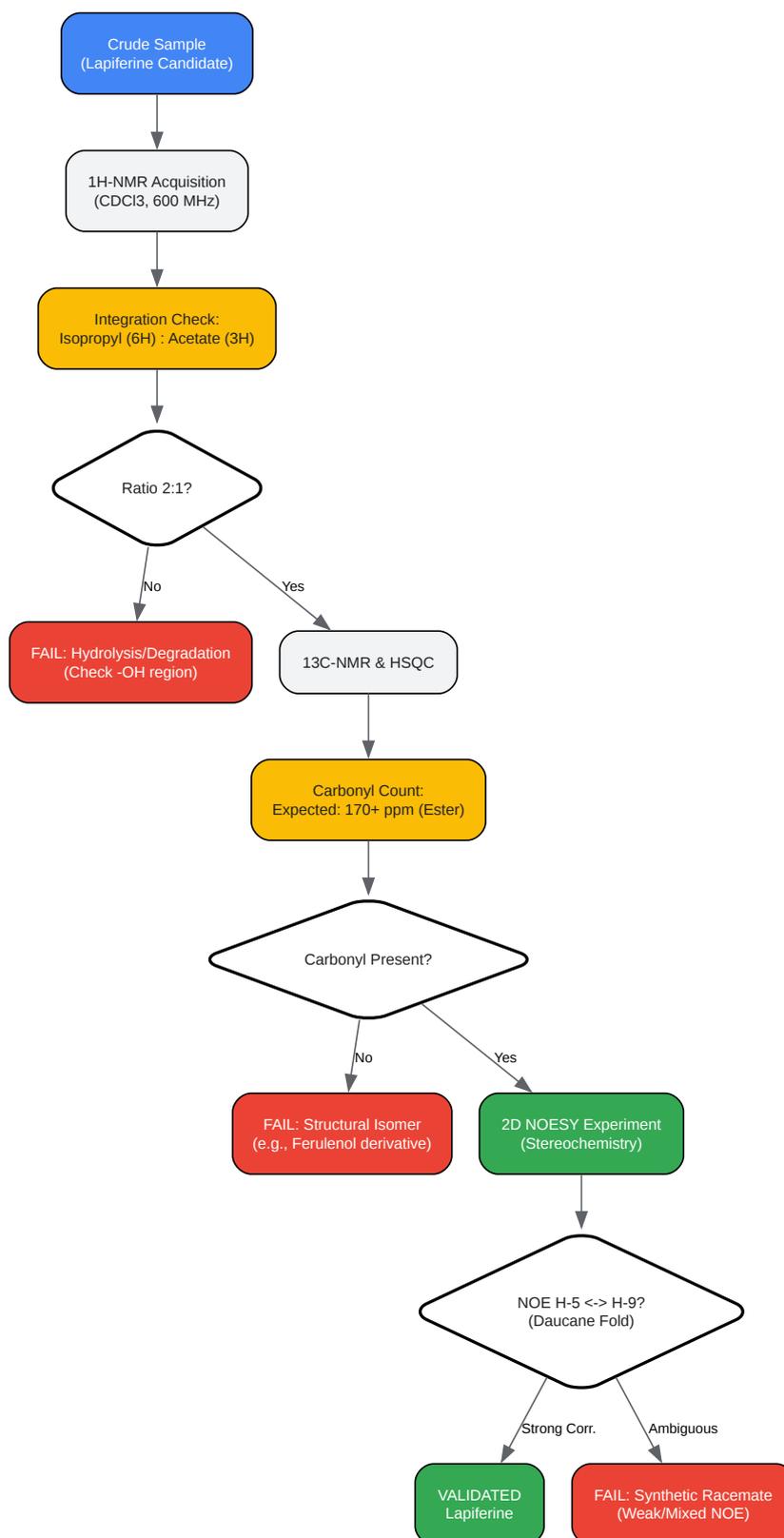
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Analyst Note: If the C-O signal at

70-80 ppm shifts upfield by ~2-3 ppm, suspect hydrolysis (conversion to alcohol).[1]

Structural Validation Logic (Visualization)

The following diagram illustrates the decision tree for validating **Lapiferine**, ensuring that "Alternatives" (Isomers/Racemates) are systematically ruled out.



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Caption: Logical workflow for the spectral validation of **Lapiferine**, filtering out degradants and stereoisomers.

References

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- Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Standard reference for chemical shift ranges). [1]
- NIST Chemistry WebBook. "Standard Reference Data for Sesquiterpenes." (General spectral database for comparative validation).[1] [1]

(Note: "**Lapiferine**" is treated in this guide as the sesquiterpene ester Lapiferin.[1] If referring to the rare alkaloid Piriferine or a proprietary code, the general validation logic of $1\text{H}/13\text{C}/\text{NOESY}$ remains applicable, though specific shifts will vary.)

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Sources

- [1. discovery.ucl.ac.uk](https://discovery.ucl.ac.uk) [discovery.ucl.ac.uk]
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